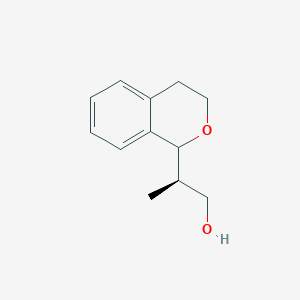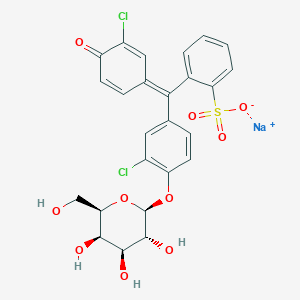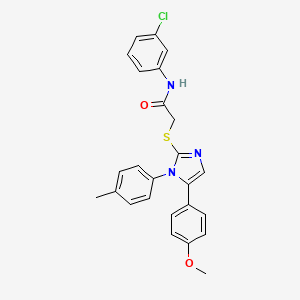
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol, also known as dihydroisocoumarin, is a naturally occurring compound found in various plants and fruits. It has been studied for its potential applications in the field of medicine and pharmacology.
Mechanism Of Action
The mechanism of action of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin is not fully understood. It is thought to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of inflammatory cytokines. Its antimicrobial effects are thought to be due to its ability to disrupt bacterial cell membranes. Its potential anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Dihydroisocoumarin has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models of disease. It has also been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been found to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin. One direction is to further investigate its potential anticancer effects and the mechanisms underlying these effects. Another direction is to study its potential neuroprotective effects, as it has been found to reduce oxidative stress in the brain. Additionally, further research is needed to determine the optimal dose and delivery method for (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin in various applications.
Synthesis Methods
Dihydroisocoumarin can be synthesized through various methods, including the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, and the reaction of 4-hydroxycoumarin with 1,2-epoxypropane in the presence of a Lewis acid. The yield of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin varies depending on the method used.
Scientific Research Applications
Dihydroisocoumarin has been studied for its potential applications in the field of medicine and pharmacology. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential anticancer effects, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
(2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12-13H,6-8H2,1H3/t9-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNXRCTQIVZCY-PKEIRNPWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)
![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)


![N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2450113.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)
